molecular formula C9H15NO2 B8644948 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester

Cat. No. B8644948
M. Wt: 169.22 g/mol
InChI Key: KCIDWDVSBWPHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859784B2

Procedure details

The (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile prepared according to Example 16 or 17 is converted to the corresponding substantially enantiomerically pure (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester by the procedure described in PCT International Application Publication WO 2007/075790.
Name
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)[C@H]2[C@@H]1CN[C@@H]2C#N.[CH3:11][O:12][C:13]([C@H:15]1[NH:20][CH2:19][C@H:18]2[C@@H:16]1[C:17]2([CH3:22])[CH3:21])=[O:14]>>[CH3:11][O:12][C:13]([CH:15]1[NH:20][CH2:19][CH:18]2[CH:16]1[C:17]2([CH3:22])[CH3:21])=[O:14]

Inputs

Step One
Name
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@H]2CN[C@@H]([C@@H]12)C#N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@@H]1[C@H]2C([C@H]2CN1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08859784B2

Procedure details

The (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile prepared according to Example 16 or 17 is converted to the corresponding substantially enantiomerically pure (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester by the procedure described in PCT International Application Publication WO 2007/075790.
Name
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)[C@H]2[C@@H]1CN[C@@H]2C#N.[CH3:11][O:12][C:13]([C@H:15]1[NH:20][CH2:19][C@H:18]2[C@@H:16]1[C:17]2([CH3:22])[CH3:21])=[O:14]>>[CH3:11][O:12][C:13]([CH:15]1[NH:20][CH2:19][CH:18]2[CH:16]1[C:17]2([CH3:22])[CH3:21])=[O:14]

Inputs

Step One
Name
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@H]2CN[C@@H]([C@@H]12)C#N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@@H]1[C@H]2C([C@H]2CN1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.